molecular formula C17H19N5O2S B2636478 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide CAS No. 1105223-52-6

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2636478
CAS No.: 1105223-52-6
M. Wt: 357.43
InChI Key: QGLIGYIBRZZFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, an oxazole ring, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the oxazole ring and the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings play a crucial role in binding to these targets, while the piperazine moiety may enhance the compound’s solubility and bioavailability. The exact pathways involved in its effects depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include those with benzothiazole or oxazole rings but lacking the piperazine moiety, which may affect their solubility and bioavailability. Examples of similar compounds are 3-(4-methylpiperazin-1-yl)propanoic acid and N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .

Properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-9-14(24-20-11)16(23)18-12-3-4-13-15(10-12)25-17(19-13)22-7-5-21(2)6-8-22/h3-4,9-10H,5-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLIGYIBRZZFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.